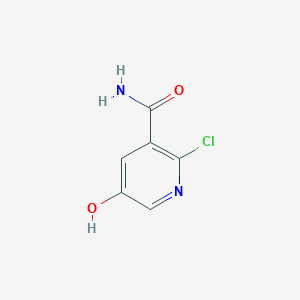

2-Chloro-5-hydroxynicotinamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H5ClN2O2 |

|---|---|

Molecular Weight |

172.57 g/mol |

IUPAC Name |

2-chloro-5-hydroxypyridine-3-carboxamide |

InChI |

InChI=1S/C6H5ClN2O2/c7-5-4(6(8)11)1-3(10)2-9-5/h1-2,10H,(H2,8,11) |

InChI Key |

DCZBPKPIJUHEII-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)N)Cl)O |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 2 Chloro 5 Hydroxynicotinamide

Reactions Involving the 2-Chloro Moiety

The chlorine atom at the 2-position of the pyridine (B92270) ring is activated towards nucleophilic displacement due to the electron-withdrawing effect of the ring nitrogen. This activation facilitates a range of substitution and coupling reactions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of halopyridines. In 2-Chloro-5-hydroxynicotinamide, the chloro group can be displaced by a variety of nucleophiles. The reaction generally proceeds through an addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The rate and success of these reactions are influenced by the strength of the nucleophile and the reaction conditions.

Common nucleophiles that can displace the 2-chloro group include amines, alkoxides, and thiols. For instance, reaction with amines can introduce a substituted amino group at the 2-position, a common strategy in the synthesis of pharmaceutical compounds. The reaction of 2-chloropyridines with nucleophiles like amines is a well-established method for creating substituted pyridines. youtube.com The presence of the hydroxyl and carboxamide groups can influence the reaction's regioselectivity and rate, potentially through electronic effects or by directing the incoming nucleophile. nih.gov

The table below illustrates potential nucleophilic aromatic substitution reactions of this compound with various nucleophiles.

| Nucleophile | Reagent Example | Potential Product |

| Amine | R-NH₂ | 2-(Alkyl/Aryl)amino-5-hydroxynicotinamide |

| Alkoxide | NaOR | 2-Alkoxy-5-hydroxynicotinamide |

| Thiolate | NaSR | 2-(Alkyl/Aryl)thio-5-hydroxynicotinamide |

| Hydroxide | NaOH | 2,5-Dihydroxynicotinamide |

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Negishi, Suzuki, Heck)

The 2-chloro position of this compound is also amenable to various transition-metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org 2-Chloropyridines are known to be effective substrates in Negishi couplings, allowing for the introduction of a wide range of alkyl, vinyl, aryl, and other organic substituents at the 2-position. organic-chemistry.orgorgsyn.org A typical Negishi coupling of this compound would involve its reaction with an organozinc reagent (R-ZnX) in the presence of a palladium catalyst like Pd(PPh₃)₄.

Suzuki Coupling: The Suzuki reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. This reaction is widely used for the formation of biaryl compounds. While aryl bromides and iodides are more reactive, aryl chlorides can also be used, often requiring more specialized catalysts and conditions. The Suzuki coupling of this compound with an arylboronic acid would yield a 2-aryl-5-hydroxynicotinamide derivative.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgyoutube.com This reaction would allow for the introduction of a vinyl group at the 2-position of the pyridine ring. For example, reacting this compound with an alkene like styrene in the presence of a palladium catalyst would yield 5-hydroxy-2-styrylnicotinamide.

The following table summarizes the expected outcomes of these cross-coupling reactions.

| Reaction Name | Coupling Partner | Catalyst/Reagents | Potential Product Structure |

| Negishi | Organozinc (R-ZnX) | Pd(0) or Ni(0) | 2-R-5-hydroxynicotinamide |

| Suzuki | Boronic Acid (R-B(OH)₂) | Pd(0), Base | 2-R-5-hydroxynicotinamide |

| Heck | Alkene (R'-CH=CH₂) | Pd(0), Base | 2-(R'-CH=CH)-5-hydroxynicotinamide |

Reactions at the 5-Hydroxyl Functional Group

The phenolic hydroxyl group at the 5-position is a versatile functional handle that can undergo a variety of transformations.

Etherification and Esterification Pathways

Etherification: The hydroxyl group can be converted to an ether through reactions like the Williamson ether synthesis. This typically involves deprotonation of the hydroxyl group with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This pathway allows for the introduction of a wide range of alkyl or aryl groups. Catalyst-free, regioselective etherification of hydroxypyridines has been reported, highlighting the feasibility of such transformations. researchgate.netnih.gov

Esterification: The hydroxyl group can be acylated to form an ester. This can be achieved by reacting this compound with an acyl chloride or an acid anhydride in the presence of a base. Esterification of N-hydroxypyridine-2-thiones, known as Barton esters, is a well-known method for generating radicals, but the fundamental esterification of the hydroxyl group is a standard organic transformation. libretexts.org The hydrolysis of esters of 2-hydroxypyridine (B17775) derivatives has also been studied, indicating the reversibility of this process. acs.orgresearchgate.net

Oxidation and Reduction Processes

Oxidation: The hydroxyl group of a hydroxypyridine can be sensitive to oxidation. Depending on the oxidant and reaction conditions, various products could be formed. Direct oxidation of the pyridine ring itself is challenging due to its high oxidation potential. nih.gov However, oxidation of the nitrogen to form a pyridine N-oxide is a common transformation. acs.org The presence of the hydroxyl group may influence the regioselectivity of such oxidations.

Reduction: The pyridine ring of this compound can be reduced under catalytic hydrogenation conditions. The hydroxyl group can influence the course of this reaction. For instance, the catalytic hydrogenation of hydroxypyridines can be challenging but can be achieved under specific conditions, such as in the presence of an anhydride, to yield hydroxypiperidines after hydrolysis. google.com

Transformations of the Carboxamide Functionality

The carboxamide group at the 3-position can undergo several characteristic reactions.

Hydrolysis: The amide bond can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions, typically with heating. This would convert this compound to 2-Chloro-5-hydroxynicotinic acid. The hydrolysis of amides is a fundamental organic reaction. researchgate.net

Dehydration: Primary amides can be dehydrated to form nitriles. This transformation is typically carried out using strong dehydrating agents such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride. rsc.orgmasterorganicchemistry.com This reaction would convert the carboxamide group of this compound into a nitrile (cyano) group, yielding 2-chloro-5-hydroxynicotinonitrile.

The following table outlines the transformations of the carboxamide group.

| Reaction | Reagents | Product |

| Hydrolysis | H₃O⁺ or OH⁻, heat | 2-Chloro-5-hydroxynicotinic acid |

| Dehydration | P₂O₅ or SOCl₂ | 2-Chloro-5-hydroxynicotinonitrile |

Derivatization and Amide Modifications

The amide functional group in this compound is a primary site for derivatization. Amide bond formation is a cornerstone of organic and medicinal chemistry. Generally, these reactions involve the coupling of a carboxylic acid with an amine. While specific derivatization and amide modification studies for this compound are not detailed in the provided search results, the general principles of amide synthesis are well-established. Such modifications could include N-alkylation or N-acylation to produce a wide array of derivatives with potentially altered biological activities. The synthesis of amides can be achieved by activating the carboxylic acid, for instance, by converting it into an acid chloride, which then readily reacts with an amine.

Hydrolysis and Condensation Reactions

Hydrolysis: The amide bond of this compound can undergo hydrolysis, typically under acidic or basic conditions, to yield 2-chloro-5-hydroxynicotinic acid and ammonia. researchgate.net In acidic hydrolysis, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. researchgate.net Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon. researchgate.net The hydrolysis of the related 2-chloronicotinic acid in the presence of a base has been reported. researchgate.net

Condensation Reactions: The amide group can also participate in condensation reactions. For example, it could react with carbonyl compounds to form new C-N bonds. mdpi.com While specific studies on condensation reactions involving this compound are not available in the search results, the general reactivity of amides suggests potential for such transformations.

Electrophilic Aromatic Substitution on the Pyridine Ring System

The pyridine ring in this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. However, the activating hydroxyl group and the deactivating chloro and carboxamide groups will direct incoming electrophiles to specific positions on the ring.

Halogenation Reactions

Halogenation is a classic example of electrophilic aromatic substitution where a hydrogen atom on an aromatic ring is replaced by a halogen. wikipedia.orgmt.com The pyridine ring's electron-deficient nature makes direct halogenation challenging, often requiring harsh conditions. nih.govchemrxiv.org The directing effects of the existing substituents on the this compound ring would influence the regioselectivity of any potential halogenation reaction. Specific experimental data on the halogenation of this compound is not available in the search results.

Nitration and Sulfonation Studies

Nitration: This reaction introduces a nitro group (-NO2) onto an aromatic ring. The reaction is typically carried out with a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO2+), the active electrophile. The nitration of pyridine derivatives is a known process, for example, 2-aminopyridine can be nitrated to give 2-amino-5-nitropyridine. dissertationtopic.netprepchem.com

Sulfonation: This process involves the introduction of a sulfonic acid group (-SO3H). It is a reversible reaction that can be used to introduce a blocking group to direct other substituents to a desired position. uef.fi

Detailed research findings or specific studies on the nitration and sulfonation of this compound were not found in the provided search results.

Rearrangement and Cyclization Reactions Leading to Fused Ring Systems

The structure of this compound, with its multiple functional groups, offers the potential for intramolecular reactions to form fused ring systems. Such cyclization reactions are valuable in the synthesis of complex heterocyclic compounds. For instance, the presence of the chloro and amide groups could facilitate cyclization under certain conditions. While general principles of cyclization reactions are known, specific studies detailing rearrangement and cyclization reactions of this compound to form fused ring systems are not available in the search results.

Spectroscopic and Structural Elucidation Methodologies in 2 Chloro 5 Hydroxynicotinamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules like 2-Chloro-5-hydroxynicotinamide. Both ¹H and ¹³C NMR would be employed to map the carbon-hydrogen framework of the molecule.

In a ¹H NMR spectrum of this compound, one would expect to observe distinct signals for the aromatic protons on the pyridine (B92270) ring, the proton of the hydroxyl group, and the protons of the amide group. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-withdrawing effects of the chlorine atom and the amide group, as well as the electron-donating effect of the hydroxyl group. The coupling patterns between adjacent protons would reveal their relative positions on the pyridine ring.

The ¹³C NMR spectrum would provide complementary information, with distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms would similarly be affected by the substituent groups, providing further confirmation of the compound's structure.

While specific experimental data for this compound is not available, the following table illustrates the type of data that would be obtained, using reported values for the related compound, 2-Chloronicotinamide.

Table 1: Representative ¹³C NMR Data for a Related Compound (2-Chloronicotinamide)

| Atom | Chemical Shift (ppm) |

|---|---|

| C2 | 151.8 |

| C3 | 138.9 |

| C4 | 122.1 |

| C5 | 140.2 |

| C6 | 148.1 |

| C=O | 166.5 |

Note: This data is for 2-Chloronicotinamide and is for illustrative purposes only.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry would provide a highly accurate mass measurement, allowing for the confirmation of its molecular formula (C₆H₅ClN₂O₂).

Furthermore, tandem mass spectrometry (MS/MS) experiments would be conducted to study the fragmentation pattern of the molecule. By inducing fragmentation and analyzing the resulting daughter ions, researchers can gain valuable insights into the compound's structure and the connectivity of its atoms. The fragmentation pattern would likely involve characteristic losses of small molecules such as CO, NH₃, or HCl. While a specific mass spectrum for this compound is not publicly available, analysis of related structures suggests potential fragmentation pathways.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific bond vibrations, such as stretching and bending.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group (typically a broad band around 3200-3600 cm⁻¹), the N-H stretches of the amide group (around 3100-3500 cm⁻¹), the C=O stretch of the amide (a strong band around 1650 cm⁻¹), and C-Cl stretching vibrations (typically in the 600-800 cm⁻¹ region).

Raman spectroscopy would provide complementary information, particularly for non-polar bonds and symmetric vibrations.

Table 2: Expected IR Absorption Ranges for Functional Groups in this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (hydroxyl) | Stretch | 3200 - 3600 (broad) |

| N-H (amide) | Stretch | 3100 - 3500 |

| C=O (amide) | Stretch | ~1650 (strong) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule.

For this compound, the pyridine ring and the carbonyl group of the amide function as chromophores. The UV-Vis spectrum would be expected to show absorption bands in the UV region, and the position of these bands would be influenced by the substituents on the pyridine ring. The hydroxyl and chloro groups would act as auxochromes, potentially causing a shift in the λmax values.

X-ray Diffraction Studies for Solid-State Molecular Structure Determination

This technique would also reveal information about the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. For example, hydrogen bonds involving the hydroxyl and amide groups would likely play a significant role in the crystal lattice. While a crystal structure for this compound is not available, studies on co-crystals of related molecules like nicotinamide (B372718) have provided detailed insights into their solid-state structures.

Chromatographic Techniques for Purity Assessment and Isolation in Research (e.g., HPLC, UPLC, GC)

Chromatographic techniques are essential for assessing the purity of a compound and for its isolation from reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are particularly well-suited for the analysis of non-volatile compounds like this compound.

In a typical HPLC or UPLC method, the compound would be separated on a stationary phase (e.g., a C18 column) using a mobile phase consisting of a mixture of solvents (e.g., acetonitrile (B52724) and water). The retention time of the compound would be a characteristic parameter under specific chromatographic conditions. A purity assessment would involve quantifying the area of the main peak relative to any impurity peaks.

Gas Chromatography (GC) could also be used, potentially after derivatization to increase the volatility of the compound. While specific chromatographic conditions for this compound are not documented in widely available literature, method development would follow standard protocols for similar aromatic compounds. A commercial supplier, BLD Pharm, indicates the availability of HPLC and UPLC data, suggesting these are standard methods for quality control of this compound. bldpharm.com

Computational and Theoretical Investigations of 2 Chloro 5 Hydroxynicotinamide

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Hartree-Fock (HF))

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. researchgate.net Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly used to predict molecular structure, reactivity, and spectroscopic properties. nih.gov For a molecule like 2-Chloro-5-hydroxynicotinamide, these calculations would typically be performed using various basis sets, such as 6-311++G(d,p), to achieve a balance between accuracy and computational cost. nih.gov

Geometry Optimization and Electronic Structure Analysis

The first step in computational analysis is geometry optimization, where the most stable three-dimensional arrangement of the atoms in the molecule is determined by finding the minimum energy conformation. nih.gov For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles. nih.gov Studies on similar molecules, like 2-chloro-5-nitropyridine, have shown that DFT methods, particularly B3LYP, provide results that are in good agreement with experimental data from techniques like X-ray diffraction. researchgate.net

Electronic structure analysis would further reveal the distribution of electrons within the molecule, highlighting regions of high and low electron density. This information is crucial for understanding the molecule's polarity and its potential for intermolecular interactions.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Cl | 1.74 | N-C-C | 120 |

| C-O | 1.36 | C-C-O | 118 |

| N-C | 1.34 | C-N-C | 117 |

| C=O | 1.23 | O=C-N | 122 |

| N-H | 1.01 | C-C-H | 120 |

Note: The data in this table is illustrative and not based on actual calculations for this compound.

Vibrational Frequency Calculations and Spectroscopic Property Prediction

Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. nih.gov These calculations help in the assignment of vibrational modes to the experimentally observed spectral bands. nih.gov For this compound, theoretical spectra would be generated, and the calculated frequencies would likely be scaled to correct for anharmonicity and limitations of the computational methods. nih.gov This analysis is vital for confirming the molecular structure and understanding its dynamic behavior.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic properties. aimspress.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. mdpi.com The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's kinetic stability, chemical hardness, and polarizability. researchgate.net A smaller HOMO-LUMO gap generally suggests higher chemical reactivity. researchgate.net

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, including ionization potential, electron affinity, electronegativity, chemical hardness, and softness. nih.gov These descriptors help in predicting the reactive sites of the molecule for electrophilic and nucleophilic attacks. nih.gov

Table 2: Hypothetical Frontier Molecular Orbital Properties and Reactivity Descriptors for this compound (Illustrative)

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap (η) | 4.7 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.8 |

| Electronegativity (χ) | 4.15 |

| Chemical Hardness (η) | 2.35 |

| Chemical Softness (S) | 0.43 |

| Electrophilicity Index (ω) | 3.66 |

Note: The data in this table is illustrative and not based on actual calculations for this compound.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound would involve exploring the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. This is particularly important for understanding the flexibility of the molecule and identifying its most stable conformers.

Molecular dynamics (MD) simulations could then be employed to study the dynamic behavior of the molecule over time, providing insights into its conformational changes and interactions with its environment, such as a solvent or a biological receptor. nih.gov MD simulations are instrumental in understanding how the molecule behaves in a more realistic, dynamic setting compared to the static picture provided by quantum chemical calculations.

Molecular Docking Studies on Protein-Ligand Interactions (focusing on theoretical mechanisms, not clinical outcomes)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (in this case, this compound) when it binds to a target protein. nih.gov This method is crucial for understanding the theoretical mechanisms of protein-ligand interactions. mdpi.com The process involves placing the ligand in the binding site of a protein and calculating the binding affinity, which is typically expressed as a docking score. nih.gov

For this compound, docking studies would identify the key amino acid residues in the active site of a target protein that it interacts with. These interactions could include hydrogen bonds, hydrophobic interactions, and van der Waals forces. researchgate.net The results of such studies can provide valuable hypotheses about the molecule's potential biological targets and the structural basis of its activity, without making any claims about clinical outcomes. nih.gov

Applications of 2 Chloro 5 Hydroxynicotinamide As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Complex Pyridine-Containing Heterocyclic Systems

The pyridine (B92270) core of 2-chloro-5-hydroxynicotinamide, adorned with reactive handles, serves as an excellent starting point for the synthesis of intricate heterocyclic systems. The chlorine atom at the 2-position is particularly amenable to nucleophilic substitution and palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents and the formation of new carbon-carbon and carbon-heteroatom bonds. rsc.orgnih.gov

One of the most powerful methods for elaborating the pyridine scaffold is the Suzuki-Miyaura cross-coupling reaction. yonedalabs.comnih.gov This palladium-catalyzed reaction allows for the coupling of the aryl chloride with various boronic acids or esters, leading to the formation of biaryl and heteroaryl structures. For instance, the reaction of this compound with an arylboronic acid can yield a 2-aryl-5-hydroxynicotinamide derivative, a core structure found in many biologically active compounds. The reaction conditions for such transformations are generally mild and tolerate a wide variety of functional groups, making it a highly versatile tool for medicinal chemists. researchgate.net

Another pivotal transformation is the Buchwald-Hartwig amination, which facilitates the formation of carbon-nitrogen bonds. wikipedia.orgresearchgate.net This reaction enables the displacement of the chlorine atom with a diverse range of primary and secondary amines, leading to the synthesis of 2-amino-5-hydroxynicotinamide derivatives. These derivatives are important pharmacophores in their own right and can serve as intermediates for the construction of fused heterocyclic systems, such as pyrimido[4,5-b]pyridines and other related structures.

Furthermore, the hydroxyl group at the 5-position can be utilized for further functionalization. It can be alkylated, acylated, or converted into a triflate, which can then participate in a variety of cross-coupling reactions. This multi-faceted reactivity allows for a combinatorial approach to the synthesis of complex pyridine-containing libraries, where diversity can be introduced at multiple points of the this compound scaffold.

The use of microwave-assisted synthesis has also been shown to accelerate these transformations, often leading to higher yields and shorter reaction times. rsc.orgmdpi.comnih.govfao.orgresearchgate.net This technology is particularly beneficial for the rapid generation of compound libraries for high-throughput screening.

Table 1: Key Reactions for the Elaboration of the this compound Scaffold

| Reaction Type | Reagents and Conditions | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | 2-Aryl-5-hydroxynicotinamides |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 2-Amino-5-hydroxynicotinamides |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., alkoxide, thiol) | 2-Substituted-5-hydroxynicotinamides |

| Etherification/Esterification | Alkyl halide/acyl chloride, base | 5-O-Substituted-2-chloronicotinamides |

Building Block for the Development of Novel Nicotinamide (B372718) Analogs and Derivatives

Nicotinamide, a form of vitamin B3, and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. This compound provides a valuable platform for the synthesis of novel nicotinamide analogs with modified electronic and steric properties. mdpi.commdpi.combeilstein-journals.org

The synthesis of these analogs often involves the modification of the core nicotinamide structure to explore structure-activity relationships (SAR). The chlorine and hydroxyl groups of this compound offer precise control over where these modifications occur. For instance, replacing the chlorine atom with different functional groups can significantly impact the molecule's interaction with biological targets. researchgate.net

Synthetic strategies often involve a two-step process: first, the activation of the carboxylic acid of a related nicotinic acid derivative (e.g., using thionyl chloride or EDC/HOBt), followed by coupling with an amine to form the desired amide. mdpi.com While direct synthesis of this compound is not extensively detailed in the provided literature, the general principles of nicotinamide synthesis can be applied. The presence of the chloro and hydroxyl groups would necessitate careful selection of protecting groups and reaction conditions to achieve the desired transformations selectively.

The development of novel nicotinamide derivatives has been a focus in the search for new therapeutic agents, including fungicides and kinase inhibitors. mdpi.comresearchgate.net The ability to systematically modify the this compound scaffold allows for the fine-tuning of a compound's properties to enhance its potency, selectivity, and pharmacokinetic profile.

Role in the Chemical Synthesis of Research Probes and Tool Compounds

Research probes and tool compounds are essential for elucidating biological pathways and validating new drug targets. The structural features of this compound make it an attractive starting material for the synthesis of such molecules. The pyridine core can act as a scaffold to which various functionalities, including fluorophores or affinity tags, can be attached.

The synthesis of fluorescent probes, for example, often involves the conjugation of a fluorophore to a biologically active molecule. The reactive sites on this compound, particularly the chlorine atom, can be used for the covalent attachment of a fluorescent dye. nih.govnih.gov This allows for the creation of probes that can be used to visualize the localization and interaction of the parent molecule within a cellular environment.

Furthermore, the development of inhibitors for specific enzymes, such as kinases, is a major area of drug discovery. soci.orgnih.gov The nicotinamide scaffold is a known component of several kinase inhibitors. By utilizing this compound, medicinal chemists can design and synthesize libraries of potential kinase inhibitors with diverse substitution patterns. The chlorine atom can be displaced by various nucleophiles to introduce functionalities that can interact with specific residues in the kinase active site, leading to potent and selective inhibition. researchgate.netnih.gov

Contribution to the Scaffolding of Diverse Organic Molecules

In medicinal chemistry, a scaffold is the core structure of a molecule to which various substituents are attached. The concept of "scaffold hopping" involves replacing the core of a known active compound with a different scaffold to discover new compounds with improved properties. niper.gov.inresearchgate.netnih.gov this compound, with its inherent functionality, can serve as a versatile scaffold for the construction of diverse molecular architectures.

The pyridine ring itself is considered a "privileged structure" in medicinal chemistry, meaning it is a scaffold that is capable of binding to a variety of biological targets. By building upon the this compound core, chemists can generate libraries of compounds for screening against a wide range of therapeutic targets.

The application of combinatorial chemistry techniques, where large libraries of related compounds are synthesized simultaneously, is greatly facilitated by the use of versatile building blocks like this compound. nih.govnih.govresearchgate.netmdpi.comdesklib.com The multiple points of diversification on this scaffold allow for the creation of extensive libraries with a high degree of structural diversity, increasing the probability of identifying hit compounds in drug discovery campaigns.

Future Directions and Emerging Research Avenues in 2 Chloro 5 Hydroxynicotinamide Chemistry

Development of Green and Sustainable Synthetic Routes

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact through the use of benign solvents, renewable resources, and catalytic processes. nih.govijarsct.co.in For the synthesis of 2-Chloro-5-hydroxynicotinamide and its derivatives, several green strategies can be envisioned.

One promising approach is the use of biocatalysis. Enzymes, such as those from the Candida antarctica lipase family (e.g., Novozym® 435), have demonstrated high efficiency in catalyzing the synthesis of nicotinamide (B372718) derivatives under mild conditions. nih.govrsc.org This enzymatic approach, often conducted in environmentally friendly solvents like tert-amyl alcohol, can significantly shorten reaction times and increase yields compared to traditional batch processes. nih.gov The application of biocatalysts could offer a highly selective and sustainable route to this compound, minimizing waste and avoiding harsh reagents.

Furthermore, the development of synthetic routes using green catalysts and solvents is a key area of research. nih.gov Methodologies such as microwave-assisted synthesis and one-pot multicomponent reactions align with green chemistry principles by reducing energy consumption and improving atom economy. ijarsct.co.innih.govacs.org Future research could focus on designing a one-pot synthesis for this compound that utilizes a recyclable catalyst in an aqueous medium, thereby enhancing the sustainability of its production.

| Green Chemistry Approach | Potential Benefit for this compound Synthesis |

| Biocatalysis (e.g., Lipases) | High selectivity, mild reaction conditions, reduced waste. nih.gov |

| Microwave-Assisted Synthesis | Reduced reaction times, lower energy consumption. ijarsct.co.innih.gov |

| One-Pot Multicomponent Reactions | Increased efficiency, atom economy, and reduced waste. nih.govacs.org |

| Use of Green Solvents (e.g., water, tert-amyl alcohol) | Reduced environmental impact and improved safety. nih.gov |

Exploration of Novel Reactivity Patterns and Selectivity Control

The pyridine (B92270) ring in this compound offers multiple sites for functionalization. A key challenge and area for future exploration is the control of regioselectivity in its reactions. The inherent electronic properties of the pyridine ring often make C3- and C5-functionalization challenging. nih.govnih.govacs.org

Recent advances in photochemical methods offer a potential solution. For instance, the photochemical valence isomerization of pyridine N-oxides has emerged as a powerful strategy for the C3-selective hydroxylation of pyridines. nih.govnih.govacs.org This metal-free approach is operationally simple and compatible with a wide range of functional groups, making it a viable strategy for introducing substituents at the C3 position of the this compound scaffold.

Furthermore, the development of novel catalytic systems can unlock new reactivity patterns. For example, nickel-catalyzed radical alkylation has shown excellent C3-selectivity in 2-pyridones. rsc.org Exploring similar radical-mediated C-H functionalization reactions for this compound could lead to the discovery of new derivatives with unique substitution patterns. Control over selectivity can also be achieved through the strategic use of directing groups, which can guide catalysts to specific positions on the pyridine ring. rsc.org

| Reactivity/Selectivity Approach | Potential Application for this compound |

| Photochemical Isomerization | C3-selective hydroxylation or other functionalization. nih.govnih.govacs.org |

| Radical-Mediated C-H Functionalization | Introduction of alkyl or other groups at specific positions. rsc.org |

| Directing Group Strategies | Enhanced control over the site of reaction. rsc.org |

Advanced Computational Modeling for Predictive Chemical Synthesis

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting reaction outcomes and understanding reaction mechanisms. exlibrisgroup.comnih.gov For this compound, computational modeling can accelerate the discovery of new synthetic routes and the design of novel derivatives.

DFT calculations can be employed to model the electronic structures of nicotinamide analogs and predict their reactivity. exlibrisgroup.comnih.gov This allows for the in silico screening of potential reaction pathways, saving significant time and resources in the laboratory. For example, computational analysis can help in understanding the hydrogenation pathways of pyridine to form piperidine, which is crucial for designing selective reduction reactions. researchgate.net

Moreover, computational tools can predict various physicochemical properties, such as water solubility and brain tumor penetration, which is particularly relevant in the context of medicinal chemistry. nih.gov By modeling the frontier molecular orbitals (HOMO and LUMO), researchers can determine the order of nucleophilic and electrophilic reactivity, guiding the design of more efficient syntheses. nih.gov The integration of machine learning with quantum mechanics is also emerging as a powerful approach for reaction prediction and the exploration of vast chemical reaction spaces. nih.gov

| Computational Tool | Application in this compound Research |

| Density Functional Theory (DFT) | Prediction of reactivity, reaction mechanisms, and electronic structure. exlibrisgroup.comnih.gov |

| Molecular Docking | In silico screening of biological activity. exlibrisgroup.com |

| ADMET Predictions | Evaluation of pharmacokinetic properties. exlibrisgroup.comnih.gov |

| Machine Learning Models | High-throughput prediction of reaction outcomes. nih.gov |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry has emerged as a transformative technology in chemical synthesis, offering significant advantages in terms of safety, efficiency, and scalability, particularly for the synthesis of heterocyclic compounds. springerprofessional.demdpi.com The integration of flow chemistry with automated synthesis platforms presents a powerful paradigm for the future production of this compound.

Continuous-flow microreactors can facilitate reactions that are difficult or hazardous to conduct in traditional batch reactors. nih.gov For instance, the enzymatic synthesis of nicotinamide derivatives has been successfully demonstrated in continuous-flow systems, leading to higher yields and shorter reaction times. nih.govrsc.org This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved product quality and consistency. durham.ac.uk

Discovery of Unexpected Chemical Transformations and Cascade Reactions

The exploration of novel reaction pathways can lead to the discovery of unexpected and valuable chemical transformations. For this compound, this could involve leveraging the unique reactivity of the substituted pyridine ring to initiate cascade reactions. Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, are highly desirable as they increase molecular complexity in an efficient manner. researchgate.net

Research into pyridine-containing substrates has revealed the potential for cyclisation/ring expansion cascade sequences to form medium-sized lactones and lactams. researchgate.net Investigating similar cascade reactions starting from this compound could lead to the synthesis of novel polycyclic and macrocyclic structures with interesting biological properties.

Q & A

Q. Key Variables Table

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Higher yields at controlled exotherms |

| Catalyst | Pd(PPh₃)₄ (0.5–1 mol%) | Reduces side reactions |

| Solvent | Anhydrous DMF | Enhances nucleophilicity |

How can conflicting spectroscopic data for this compound be systematically resolved?

Advanced Research Question

Discrepancies in NMR or mass spectrometry data often arise from impurities, tautomerism, or solvent effects. To address this:

- Multi-Technique Validation : Cross-validate using ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and IR. For example, hydroxyl proton signals may shift in DMSO-d₆ due to hydrogen bonding .

- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian 16) to confirm tautomeric forms .

- Crystallography : If single crystals are obtainable, X-ray diffraction provides definitive structural confirmation .

Example Contradiction Resolution

If a study reports a carbonyl peak at 1680 cm⁻¹ (IR) but another at 1705 cm⁻¹, assess solvent polarity (e.g., KBr pellet vs. solution) and tautomeric equilibrium (keto-enol forms) .

What methodologies are recommended for analyzing the biological activity of this compound in enzyme inhibition assays?

Basic Research Question

Use enzyme kinetics (e.g., Michaelis-Menten) to evaluate inhibition:

Assay Design : Pre-incubate the compound with target enzymes (e.g., nicotinamidase) in pH 7.4 buffer (37°C).

IC₅₀ Determination : Fit dose-response curves using nonlinear regression (GraphPad Prism).

Control Experiments : Include positive controls (e.g., 5-fluoronicotinamide) and assess non-specific binding via thermal shift assays .

Advanced Consideration

To resolve contradictory IC₅₀ values across studies:

- Standardize Protocols : Adopt NIH guidelines for replicability, including detailed reporting of enzyme sources (recombinant vs. native) and buffer compositions .

- Meta-Analysis : Pool data from multiple labs using random-effects models to account for inter-study variability .

How can computational tools predict the reactivity of this compound in nucleophilic substitution reactions?

Advanced Research Question

Leverage quantum mechanical calculations:

- Reactivity Mapping : Use Molecular Electrostatic Potential (MEP) surfaces (Gaussian 16) to identify electrophilic centers. The chlorine at position 2 is likely reactive due to its electron-withdrawing effect .

- Transition State Analysis : Apply DFT (B3LYP/6-31G*) to model SNAr mechanisms, comparing activation energies for hydroxyl vs. fluorine substituents .

- Solvent Effects : Simulate reaction trajectories in polar aprotic solvents (e.g., DMF) using COSMO-RS to predict solvation effects on rate .

Validation

Correlate computational predictions with experimental kinetic data (e.g., rate constants from UV-Vis monitoring) .

What strategies ensure reproducibility in synthesizing and characterizing this compound?

Basic Research Question

Follow standardized reporting guidelines:

- Synthesis Protocols : Document exact molar ratios, solvent batches, and purification steps (e.g., HPLC conditions with C18 columns) .

- Structural Data : Report NMR (δ in ppm, J in Hz), HRMS (m/z), and elemental analysis (C, H, N within 0.4% of theoretical) .

- Data Sharing : Deposit raw spectra in open-access repositories (e.g., PubChem) for peer validation .

Advanced Reproducibility

For multi-lab studies, use centralized reagent distribution and inter-lab calibration (e.g., round-robin testing) to minimize variability .

How does the hydroxyl group at position 5 influence the compound’s pharmacokinetic properties?

Advanced Research Question

The hydroxyl group enhances hydrophilicity, affecting absorption and metabolism:

- LogP Prediction : Use ChemAxon or ACD/Labs to estimate partition coefficients (compared to chloro-fluoro analogs) .

- Metabolic Stability : Perform liver microsome assays (human/rat) to assess CYP450-mediated oxidation. The hydroxyl group may reduce clearance by forming glucuronide conjugates .

- Permeability : Evaluate Caco-2 cell monolayer transport; polar groups may limit blood-brain barrier penetration .

Q. Notes

- Structural analogs (e.g., 2-Cl-5-F derivatives ) inform hypotheses but require empirical validation.

- Regulatory compliance: Non-FDA status mandates strict adherence to in vitro research protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.